![molecular formula C13H10N2O3 B11869336 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one CAS No. 67832-79-5](/img/structure/B11869336.png)
7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, an imidazolyl group at the 3rd position, and a methyl group at the 6th position on the chromen-4-one backbone. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the formation of the chromen-4-one core, followed by the introduction of the hydroxy, imidazolyl, and methyl groups through various chemical reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the selection of suitable raw materials, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The imidazolyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions involving the imidazolyl group can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one include other chromen-4-one derivatives with different substituents, such as:
- 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one
- 7-Hydroxy-3-(1H-imidazol-4-yl)-6-ethyl-4H-chromen-4-one
- 7-Hydroxy-3-(1H-imidazol-4-yl)-6-phenyl-4H-chromen-4-one
Uniqueness
The uniqueness of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy, imidazolyl, and methyl groups in specific positions on the chromen-4-one backbone allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one, a benzopyran derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound features a unique structural configuration that may contribute to its diverse pharmacological properties.
The compound's chemical structure is characterized by:
- Molecular Formula : C13H10N2O3
- Molecular Weight : 242.23 g/mol
- CAS Number : 67832-79-5
Property | Value |
---|---|
Molecular Formula | C13H10N2O3 |
Molecular Weight | 242.23 g/mol |
IUPAC Name | 7-hydroxy-3-(1H-imidazol-5-yl)-6-methylchromen-4-one |
InChI | InChI=1S/C13H10N2O3/c1-7-2-8-12(3-11(7)16)18-5-9(13(8)17)10-4-14-6-15-10/h2-6,16H,1H3,(H,14,15) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy and imidazolyl groups are believed to facilitate binding to specific proteins or enzymes, leading to modulation of their activity. This can result in various biological effects such as:
- Inhibition of Enzyme Activity
- Modulation of Signaling Pathways
- Induction of Apoptosis
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-benzopyran-4-one. For instance, a study evaluating its antiproliferative effects on various cancer cell lines demonstrated significant cytotoxicity:
In Vitro Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (breast) | 5.2 - 22.2 |
CCRF-CEM (leukemia) | Not specified |
SKOV-3 (ovarian) | Not specified |
PC-3 (prostate) | Not specified |
HeLa (cervical) | Not specified |
The compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells such as HEK293, with IC50 values ranging from 102.4 to 293.2 µM .
Case Studies and Research Findings
Several studies have explored the biological activities of related benzopyran derivatives, providing insights into structure–activity relationships (SARs):
- Antiproliferative Activity : A series of hybrid compounds derived from benzopyran demonstrated significant antiproliferative activity against multiple human cancer cell lines, including MDA-MB-231 and HeLa .
- Kinase Inhibition : The compound was screened for kinase inhibitory activity against various kinases such as ABL1 and EGFR. Although it showed some activity, it was noted that the compound did not exhibit strong inhibition across all tested kinases .
- Apoptotic Induction : At a concentration of 5 µM, the compound induced apoptosis in MDA-MB-231 cells by approximately 50.8%, indicating its potential as an anticancer agent .
Properties
CAS No. |
67832-79-5 |
---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
7-hydroxy-3-(1H-imidazol-5-yl)-6-methylchromen-4-one |
InChI |
InChI=1S/C13H10N2O3/c1-7-2-8-12(3-11(7)16)18-5-9(13(8)17)10-4-14-6-15-10/h2-6,16H,1H3,(H,14,15) |
InChI Key |
DDGHTYMNCVOYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC=C(C2=O)C3=CN=CN3 |
Origin of Product |
United States |
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